molecular formula C11H10BrNO2 B7815752 4-(4-Bromo-2-formylphenoxy)butanenitrile

4-(4-Bromo-2-formylphenoxy)butanenitrile

Cat. No.: B7815752
M. Wt: 268.11 g/mol
InChI Key: KKSWUPDUJZDOFR-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-formylphenoxy)butanenitrile is a chemical compound characterized by its bromo and formyl functional groups attached to a benzene ring, which is further connected to a butanenitrile group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-bromophenol and formyl chloride as the primary reactants.

  • Reaction Steps: The formyl group is introduced to the 4-bromophenol through a formylation reaction, followed by a nitrile group addition to the resulting compound.

  • Conditions: The reactions are usually carried out under controlled temperature and pressure conditions, often requiring catalysts to facilitate the process.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Purification: Post-synthesis, the compound undergoes purification processes to remove any impurities and by-products.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the formyl group to a carboxylic acid.

  • Reduction: Reduction reactions can reduce the nitrile group to an amine.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, often requiring a strong base.

Major Products Formed:

  • Oxidation: 4-(4-Bromo-2-carboxyphenoxy)butanenitrile.

  • Reduction: 4-(4-Bromo-2-formylphenoxy)butanamine.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Bromo-2-formylphenoxy)butanenitrile finds applications in:

  • Chemistry: As an intermediate in organic synthesis.

  • Biology: In biochemical studies involving enzyme inhibition.

  • Medicine: Potential use in drug design and development.

  • Industry: As a precursor in the manufacture of specialty chemicals.

Mechanism of Action

The compound exerts its effects through:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

  • 4-Bromophenol: Lacks the formyl and nitrile groups.

  • Formyl Chloride: Lacks the bromo and butanenitrile groups.

  • Butanenitrile: Lacks the bromo and formyl groups.

Uniqueness: The combination of bromo, formyl, and nitrile groups in 4-(4-Bromo-2-formylphenoxy)butanenitrile provides unique chemical properties that distinguish it from its similar compounds.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

4-(4-bromo-2-formylphenoxy)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-10-3-4-11(9(7-10)8-14)15-6-2-1-5-13/h3-4,7-8H,1-2,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSWUPDUJZDOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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